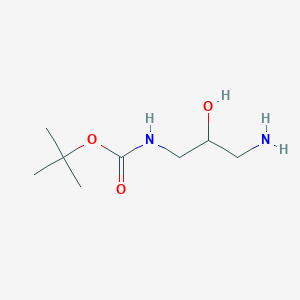
Tert-butyl (3-amino-2-hydroxypropyl)carbamate
Vue d'ensemble
Description
Tert-butyl (3-amino-2-hydroxypropyl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including their use as intermediates in organic synthesis, pharmaceuticals, and agrochemicals. The tert-butyl group attached to the carbamate nitrogen provides steric protection, which can be useful in various chemical reactions to control reactivity and selectivity.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This method showcases the versatility of tert-butyl carbamates as building blocks in organic synthesis. Additionally, enantioselective synthesis methods have been developed, such as the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which involves an iodolactamization as a key step . Enzymatic kinetic resolution has also been employed to obtain optically pure enantiomers of tert-butyl carbamates, demonstrating the potential for producing chiral compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex, with the potential for stereocenters and chiral centers. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates derived from L-serine exhibit layered structures created from hydrogen bonds, which can vary depending on the substituents . The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirms the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides10.
Chemical Reactions Analysis
Tert-butyl carbamates participate in a variety of chemical reactions. The Dirhodium(II)-catalyzed C-H amination reaction of tert-butyl carbamates has been used to prepare optically active monoprotected amino alcohols . Additionally, cyclic carbamate formation via tert-butyldimethylsilyl carbamate has been applied to the stereoselective syntheses of biologically important compounds like statine . The versatility of tert-butyl carbamates is further demonstrated by their use in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the solubility, boiling point, and stability of the compound. The carbamate functional group is known for its reactivity, particularly in the formation of hydrogen bonds, which can lead to the creation of layered molecular structures . The reactivity of tert-butyl carbamates with organometallics and electrophiles can lead to a wide range of functionalized carbamates, showcasing their utility as intermediates in chemical synthesis .
Applications De Recherche Scientifique
General Use
“Tert-butyl (3-amino-2-hydroxypropyl)carbamate” is a chemical compound with the CAS Number: 144912-84-5 . It’s a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Specific Application
One specific application of “Tert-butyl (3-amino-2-hydroxypropyl)carbamate” is in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis . This procedure is used in the field of analytical chemistry, specifically in mass spectrometry, to analyze the composition of chemical samples.
Synthesis of Amine-Terminated Polylactide
“Tert-butyl (3-amino-2-hydroxypropyl)carbamate” is used in the synthesis of amine-terminated poly(L-lactide) (NH2-PLLA) with various chain lengths . This process involves a sequential tert-butyl-N-(3-hydroxypropyl) carbamate initiated bulk ring-opening polymerization (ROP) of L-lactide (L-LA) in the presence of Stannous(II) 2-ethylhexanoate (Sn(Oct)2) and deprotection of the N-tert-butoxycarbonyl (Boc) group at the end of the polymer chain . NH2-PLLA thus prepared was used to initiate the polymerization of ω-benzyloxycarbonyl-L-lysine-N-carboxyanhydride (Lys(Z)-NCA), and the result confirmed the high nucleophilicity of the terminal amine group .
Synthesis of N-Boc-protected anilines
“Tert-butyl carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Synthesis of Amine-Terminated Polylactide
“Tert-butyl (3-amino-2-hydroxypropyl)carbamate” is used in the synthesis of amine-terminated poly(L-lactide) (NH2-PLLA) with various chain lengths . This process involves a sequential tert-butyl-N-(3-hydroxypropyl) carbamate initiated bulk ring-opening polymerization (ROP) of L-lactide (L-LA) in the presence of Stannous(II) 2-ethylhexanoate (Sn(Oct)2) and deprotection of the N-tert-butoxycarbonyl (Boc) group at the end of the polymer chain . NH2-PLLA thus prepared was used to initiate the polymerization of ω-benzyloxycarbonyl-L-lysine-N-carboxyanhydride (Lys(Z)-NCA), and the result confirmed the high nucleophilicity of the terminal amine group .
Synthesis of N-Boc-protected anilines
“Tert-butyl carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Safety And Hazards
The compound is classified as dangerous with hazard statements H315-H318-H335 . This indicates that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding inhalation and ingestion, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
tert-butyl N-(3-amino-2-hydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNOKWJGNPKUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441023 | |
| Record name | tert-Butyl (3-amino-2-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-amino-2-hydroxypropyl)carbamate | |
CAS RN |
144912-84-5 | |
| Record name | tert-Butyl (3-amino-2-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-amino-2-hydroxypropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




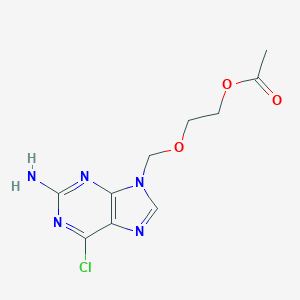
![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)
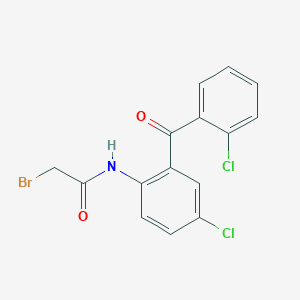


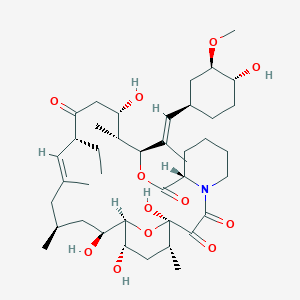
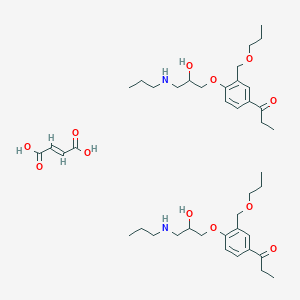
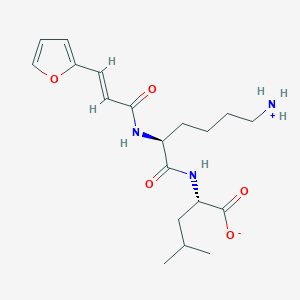
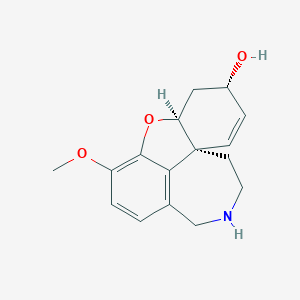
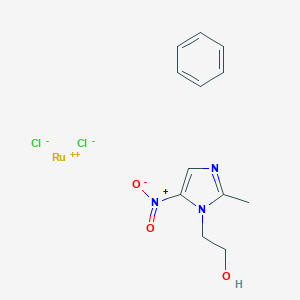
![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)